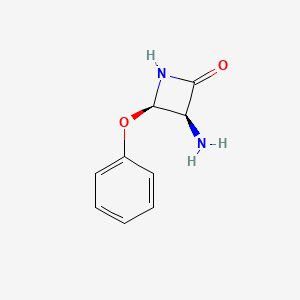![molecular formula C11H12N2O5 B8668126 4-(Acetylamino)-3-[(hydroxyacetyl)amino]benzoic acid](/img/structure/B8668126.png)
4-(Acetylamino)-3-[(hydroxyacetyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the family of natural products known as diterpenoid alkaloids .
- These alkaloids are primarily found in plants of the Ranunculaceae family, specifically in genera like Aconitum and Delphinium .
- Diterpenoid alkaloids exhibit significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer effects .
4-(Acetylamino)-3-[(Hydroxyacetyl)Amino]Benzoic Acid: is a complex organic compound with the chemical formula CHNO.
Preparation Methods
- The chemical synthesis of this compound presents a challenge due to its complex structure.
- Recent research has focused on using oxidative dearomatization and Diels-Alder cycloaddition as key strategies.
- Researchers have successfully synthesized six different diterpenoid alkaloids, including atisine , denudatine , arcutane , arcutine , napelline , and hetidine , along with their corresponding skeletons.
- These achievements have garnered recognition from the scientific community and laid the groundwork for exploring the biological activities of diterpenoid alkaloids .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents and conditions used in these reactions depend on the specific transformation desired.
- Major products formed from these reactions contribute to the diversity of diterpenoid alkaloids.
Scientific Research Applications
Chemistry: Understanding the synthesis and reactivity of diterpenoid alkaloids.
Biology: Investigating their effects on cellular processes and potential therapeutic applications.
Medicine: Exploring their pharmacological properties, such as anti-inflammatory and anticancer effects.
Industry: Utilizing these compounds as lead structures for drug development.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, modulating cellular processes.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s essential to highlight the uniqueness of each diterpenoid alkaloid.
- Researchers often compare their structures, biological activities, and synthetic accessibility.
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
4-acetamido-3-[(2-hydroxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-6(15)12-8-3-2-7(11(17)18)4-9(8)13-10(16)5-14/h2-4,14H,5H2,1H3,(H,12,15)(H,13,16)(H,17,18) |
InChI Key |
CRHJDPGLFDNPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N,N'-Dimethyl-N-[4-(piperidin-1-yl)but-2-yn-1-yl]urea](/img/structure/B8668104.png)

![[2-(Carbamoylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B8668115.png)
![1-Methyl-7-(3-pyridyl)-1,7-diazaspiro[4.4]nonane](/img/structure/B8668123.png)


